2,4,6-Trimethylpyrimidine-5-carbaldehyde: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Validation
2,4,6-Trimethylpyrimidine-5-carbaldehyde: Exact Mass, Molecular Weight, and High-Resolution Mass Spectrometry Validation
Executive Summary
In modern drug discovery, pyrimidine derivatives serve as privileged scaffolds for the design of kinase inhibitors and targeted therapeutics. Among these, 2,4,6-Trimethylpyrimidine-5-carbaldehyde (CAS: 90905-56-9) is a highly valued building block[1]. The reactivity of its 5-carbaldehyde group, sterically modulated by the adjacent methyl groups, allows for highly stereoselective functionalization.
However, as researchers transition from synthesis to structural validation, a critical analytical bottleneck often emerges: the conflation of molecular weight and exact mass . As a Senior Application Scientist, I frequently observe analytical failures stemming from nominal mass assumptions during High-Resolution Mass Spectrometry (HRMS) workflows. This whitepaper establishes the physicochemical profile of 2,4,6-Trimethylpyrimidine-5-carbaldehyde, delineates the causality behind its exact mass calculations, and provides a self-validating LC-HRMS protocol for unambiguous structural confirmation.
Physicochemical Profiling & Theoretical Mass Calculation
To achieve regulatory-grade analytical validation, we must first decouple the concepts of molecular weight (used for stoichiometric synthesis) and exact mass (used for HRMS identification).
Molecular weight is calculated using the standard atomic weights of elements, which reflect the weighted average of their naturally occurring isotopes on Earth. Conversely, the exact mass is calculated using the monoisotopic mass of the most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). According to the PubChem database, the exact mass of the C8H10N2O formula is precisely 150.0793 Da[2].
Table 1: Physicochemical and Mass Properties
| Property | Value | Causality / Analytical Significance |
| Chemical Formula | C8H10N2O | Defines the elemental composition and isotopic distribution. |
| Molecular Weight | 150.18 g/mol | Based on terrestrial isotopic averages; strictly used for molarity and yield calculations. |
| Exact Mass | 150.0793 Da | Calculated using monoisotopic masses; the critical target value for HRMS identification. |
| Protonated Mass [M+H]⁺ | 151.0866 Da | The theoretical target m/z observed in positive-ion Electrospray Ionization (ESI+). |
| CAS Registry Number | 90905-56-9 | Unique identifier for procurement, safety tracking, and database cross-referencing. |
Table 2: Expected Isotopic Distribution for [M+H]⁺ ( C8H11N2O+ )
| Isotope Peak | Theoretical m/z | Relative Abundance | Causality |
| M0 (Monoisotopic) | 151.0866 | 100.0% | Composed entirely of 12C , 1H , 14N , and 16O . |
| M+1 | ~152.0900 | ~8.8% | Driven primarily by the natural ~1.1% abundance of 13C across 8 carbon atoms. |
| M+2 | ~153.0908 | < 1.0% | Driven by the rare presence of 18O or two 13C atoms. |
High-Resolution Mass Spectrometry (HRMS) Principles
In regulatory submissions, confirming the identity of a synthesized compound requires extreme precision. The FDA Office of Foods and Veterinary Medicine mandates a mass accuracy threshold of ≤5 ppm for the confirmation of identity using exact mass data[3].
If a nominal mass spectrometer (like a single quadrupole) is used, 2,4,6-Trimethylpyrimidine-5-carbaldehyde will appear at m/z 151. However, thousands of distinct chemical formulas share a nominal mass of 151. By utilizing an Orbitrap or Q-TOF mass analyzer with a resolving power >70,000 , we can measure the exact mass to four decimal places (151.0866 Da). This sub-5 ppm mass accuracy mathematically eliminates nearly all isobaric interferences, providing unequivocal proof of synthesis.
Self-Validating LC-HRMS Experimental Protocol
To ensure analytical integrity, every step of the following LC-HRMS protocol is designed as a self-validating system . This means the workflow includes internal checks that will automatically flag failures in calibration, ionization, or chromatography before data is falsely reported.
Phase 1: System Suitability and Calibration (The Self-Validation Core)
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Action: Infuse a standard calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to sample analysis.
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Causality: Mass spectrometers experience thermal and electronic drift. Pre-run calibration ensures the mass axis is locked, self-validating the instrument's capability to achieve the FDA-mandated <5 ppm mass accuracy. If the calibration yields an error >2 ppm , the system automatically halts the sequence.
Phase 2: Sample Preparation
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Action: Dissolve 2,4,6-Trimethylpyrimidine-5-carbaldehyde in LC-MS grade Methanol to a concentration of 1μg/mL . Spike in 100 ng/mL of a deuterated internal standard (e.g., Reserpine-d9).
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Causality: Methanol ensures complete solvation of the hydrophobic trimethyl groups. The internal standard self-validates the injection volume and ionization efficiency, ruling out false negatives caused by matrix-induced ion suppression.
Phase 3: Chromatographic Separation (UHPLC)
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Action: Inject 2μL onto a sub- 2μm C18 analytical column. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
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Causality: The C18 stationary phase provides necessary hydrophobic retention for the pyrimidine core. Formic acid is critical; it acts as a proton donor, exploiting the high gas-phase basicity of the pyrimidine nitrogens to ensure near-100% conversion to the [M+H]⁺ ion.
Phase 4: Electrospray Ionization (ESI+)
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Action: Apply a capillary voltage of 3.5 kV and a desolvation temperature of 250°C.
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Causality: The high voltage creates a Taylor cone, while the heat evaporates the solvent, driving the protonated 2,4,6-Trimethylpyrimidine-5-carbaldehyde molecules into the gas phase via the ion evaporation model.
Phase 5: Mass Analysis & Data Processing
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Action: Analyze the ions using an Orbitrap set to a resolving power of ≥70,000 (at m/z 200). Calculate the mass error using the formula: Δm=mtheoreticalmmeasured−mtheoretical×106 .
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Causality: High resolving power separates the target [M+H]⁺ peak (151.0866 Da) from background noise. A calculated mass error of <5 ppm serves as the final, definitive validation of the compound's identity.
Visualizing Analytical and Biological Workflows
To synthesize the logical flow of both the analytical validation process and the compound's ultimate utility in drug discovery, the following relationship diagrams map the critical pathways.
Fig 1: Self-validating HRMS workflow for exact mass determination.
Fig 2: Synthetic utility of 2,4,6-Trimethylpyrimidine-5-carbaldehyde in drug discovery.
References
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PubChem (National Institutes of Health) - C8H10N2O Exact Mass and Computed Properties. Retrieved from:[Link]
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U.S. Food and Drug Administration (FDA) - Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine. Retrieved from: [Link]
